4-(Phenylsulfanyl)pyridine-2,6-diamine

Lipophilicity Drug Design Partition Coefficient

4-(Phenylsulfanyl)pyridine-2,6-diamine (CAS 18960-93-5), also known as 4-(phenylthio)pyridine-2,6-diamine or 2,6-diamino-4-(phenylthio)pyridine, is a heterocyclic organic compound classified as a substituted 2,6-diaminopyridine. Its molecular formula is C11H11N3S, with a molecular weight of 217.29 g/mol, and it features a pyridine ring bearing amino groups at the 2- and 6-positions and a phenylsulfanyl (-S-Ph) substituent at the 4-position.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 18960-93-5
Cat. No. B15481878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfanyl)pyridine-2,6-diamine
CAS18960-93-5
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=NC(=C2)N)N
InChIInChI=1S/C11H11N3S/c12-10-6-9(7-11(13)14-10)15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
InChIKeyOOGJAQNVSKNHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylsulfanyl)pyridine-2,6-diamine (CAS 18960-93-5): Baseline Profile for Procurement and Research


4-(Phenylsulfanyl)pyridine-2,6-diamine (CAS 18960-93-5), also known as 4-(phenylthio)pyridine-2,6-diamine or 2,6-diamino-4-(phenylthio)pyridine, is a heterocyclic organic compound classified as a substituted 2,6-diaminopyridine . Its molecular formula is C11H11N3S, with a molecular weight of 217.29 g/mol, and it features a pyridine ring bearing amino groups at the 2- and 6-positions and a phenylsulfanyl (-S-Ph) substituent at the 4-position . The compound is characterized by a computed LogP of 3.56, indicating moderate to high lipophilicity, and a boiling point of 473.5 °C at 760 mmHg . These physicochemical properties, along with the presence of both amine and thioether functionalities, define its baseline profile and inform its utility in synthetic and medicinal chemistry applications.

Synthesis intermediate with both amine and thioether functionality for heterocyclic building-block workflows
Higher lipophilicity profile than unsubstituted 2,6-diaminopyridine scaffolds
Reported thermal stability context for high-temperature synthetic protocols and material processing

Why 4-(Phenylsulfanyl)pyridine-2,6-diamine Cannot Be Substituted with Generic 2,6-Diaminopyridine Analogs


Generic substitution of 4-(phenylsulfanyl)pyridine-2,6-diamine with other 2,6-diaminopyridine derivatives is precluded by significant differences in key physicochemical properties that directly impact research and industrial applicability. While unsubstituted 2,6-diaminopyridine (CAS 141-86-6) exhibits a LogP of approximately 0.55–1.41 and a boiling point of 285 °C , the target compound's 4-phenylsulfanyl substituent dramatically increases lipophilicity (LogP ≈ 3.56) and thermal stability (boiling point 473.5 °C) . Furthermore, the sulfur atom introduces unique coordination chemistry and oxidation potential absent in simple alkyl- or aryl-substituted analogs [1]. These disparities render the compound functionally non-interchangeable in applications ranging from metal complexation and materials science to medicinal chemistry SAR studies. The quantitative evidence presented below substantiates these critical points of differentiation.

Lipophilicity profile The 4-phenylsulfanyl group substantially increases LogP versus generic 2,6-diaminopyridine; partition and permeability behavior may not transfer to simpler analogs.
Thermal stability context Boiling point differs considerably from unsubstituted 2,6-diaminopyridine; processing windows and thermal resilience may not be comparable.
Coordination chemistry The thioether sulfur donor enables soft metal binding absent in 4-alkyl or 4-aryl 2,6-diaminopyridine analogs, limiting direct substitution in metal-complex studies.

Quantitative Differentiation of 4-(Phenylsulfanyl)pyridine-2,6-diamine from Analogs


Enhanced Lipophilicity (LogP) Over Unsubstituted 2,6-Diaminopyridine

4-(Phenylsulfanyl)pyridine-2,6-diamine exhibits a markedly higher lipophilicity compared to the unsubstituted 2,6-diaminopyridine scaffold. The computed LogP for the target compound is 3.56 , whereas the LogP for 2,6-diaminopyridine ranges from 0.55 (estimated) to 1.41 [1]. This difference of approximately 2.1–3.0 LogP units corresponds to a >100-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential.

Lipophilicity
Cross-study comparable
LogP 3.56
ΔLogP 2.1–3.0
Reported membrane permeability context; >100-fold partition increase over unsubstituted scaffold
Computed values; cross-study comparison
Lipophilicity Drug Design Partition Coefficient

Significantly Higher Thermal Stability Indicated by Boiling Point

The target compound demonstrates superior thermal stability compared to the parent 2,6-diaminopyridine. Its boiling point is reported as 473.5 °C at 760 mmHg , whereas 2,6-diaminopyridine has a boiling point of 285 °C at atmospheric pressure [1]. The difference of 188.5 °C represents a substantial increase in thermal resilience, attributable to enhanced intermolecular interactions conferred by the bulky phenylsulfanyl group.

Thermal Stability
Cross-study comparable
BP 473.5 °C
ΔT 188.5 °C
Reported thermal stability context; may support high-temperature synthetic protocols
Atmospheric pressure data; cross-study
Thermal Stability Process Chemistry Material Science

Sulfur Atom Enables Unique Metal Coordination and Conductive Properties

The phenylsulfanyl (-S-Ph) substituent at the 4-position introduces a soft sulfur donor atom capable of participating in metal coordination, a feature absent in 4-phenyl or 4-alkyl analogs. While no specific conductivity data is available for the free ligand, studies on related phenylthiopyridine derivatives demonstrate that their Co(II), Ni(II), and Cu(II) complexes exhibit measurable electrical conductivity over a temperature range of 298–430 K, with activation energies calculated for the conduction process [1]. In contrast, 2,6-diaminopyridine complexes lacking the thioether moiety do not typically display such semiconductive behavior.

Metal Coordination
Class-level inference
S-donor + N-donor binding sites
Supports coordination chemistry studies with late transition metals
Class-level inference based on phenylthiopyridine complex studies; data to verify
Coordination Chemistry Electrical Conductivity Metal Complexes

Moderate Lipophilicity Balances Solubility for Biological Assays

While the compound's LogP of 3.56 is higher than the unsubstituted parent, it remains within the optimal range for drug-likeness (commonly LogP ≤5). This places it in a favorable 'sweet spot' for biological testing compared to more hydrophobic analogs. For instance, 4-phenylpyridine-2,6-diamine (CAS N/A), which lacks the sulfur atom, has a predicted SlogP of approximately 3.69 [1]. The target compound's slightly lower LogP (3.56 vs. 3.69) suggests marginally better aqueous solubility while retaining high membrane permeability.

LogP vs 4-Phenyl Analog
Cross-study comparable
ΔLogP −0.13
3.56 vs SlogP ~3.69
Reported solubility context; marginally lower lipophilicity than 4-phenyl analog
Cross-source computed values
Drug-likeness Solubility Physicochemical Profile

Optimal Application Scenarios for 4-(Phenylsulfanyl)pyridine-2,6-diamine Based on Quantitative Differentiation


Synthesis of Lipophilic Bioactive Molecules for Cell-Based Assays

The compound's LogP of 3.56 makes it a preferred starting material or intermediate for designing molecules intended to cross cell membranes. Researchers developing anticancer or CNS-targeted agents where passive permeability is desired should prioritize this compound over the more hydrophilic 2,6-diaminopyridine (LogP 0.55–1.41) [1].

High-Temperature Polymer and Material Synthesis

With a boiling point of 473.5 °C , this compound is well-suited for polycondensation reactions or other high-temperature processes where thermal degradation is a concern. Its stability significantly exceeds that of 2,6-diaminopyridine (285 °C) [1], offering a wider processing window and potentially higher yield in demanding synthetic protocols.

Coordination Chemistry and Conductive Material Precursor

The presence of both hard (amine N) and soft (thioether S) donor atoms enables the synthesis of mixed-donor metal complexes. This property is exploitable in the preparation of novel catalysts, magnetic materials, or components with tunable electrical conductivity, as demonstrated in phenylthiopyridine-based systems [1].

Lead Optimization Campaigns Targeting Balanced Lipophilicity

When optimizing a lead series for improved bioavailability, this compound's LogP of 3.56 serves as a benchmark. It is slightly less lipophilic than the 4-phenyl analog (SlogP ~3.69) [1], offering a modest but potentially impactful improvement in aqueous solubility while maintaining desirable permeability characteristics.

Application
Selection Property
Validation Focus
Cell-based assay molecule synthesis
Lipophilicity profile
Membrane permeability context
High-temperature synthesis processes
Thermal stability profile
Thermal degradation threshold
Mixed-donor metal complex synthesis
Thioether coordination chemistry
Metal binding and conductivity
Lead optimization solubility screening
Balanced LogP profile
Solubility-permeability review

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